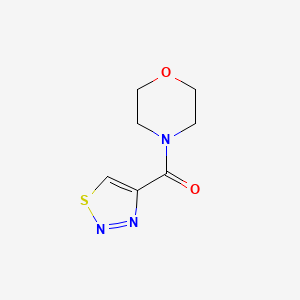

Morpholino(1,2,3-thiadiazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Morpholino(1,2,3-thiadiazol-4-yl)methanone” is a chemical compound with the molecular formula C7H9N3O2S and a molecular weight of 199.23. It is a derivative of the 1,2,3-thiadiazole class of compounds .

Synthesis Analysis

The synthesis of similar compounds involves the nucleophilic substitution of dibromoderivatives of benzofused chalcogen-nitrogen heterocycles with morpholine . This process selectively produces a 4-substituted product . Further investigation of the chemistry of these compounds, including nucleophilic substitution, may have an impact on the preparation of new materials .Molecular Structure Analysis

The structure of similar compounds has been established by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy, mass spectrometry, and X-ray analysis .Chemical Reactions Analysis

The chemistry of similar compounds is limited to Stille cross-coupling co-polymerization . The reaction between 4,7-dibromobenzo[d][1,2,3]thiadiazole and morpholine results in the synthesis of a 4-substituted product .Physical And Chemical Properties Analysis

“Morpholino(1,2,3-thiadiazol-4-yl)methanone” has a molecular weight of 199.23. More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Scientific Research Applications

Gene Function Inhibition

Morpholino oligomers, while not directly cited for Morpholino(1,2,3-thiadiazol-4-yl)methanone, are noteworthy for their role in inhibiting gene function across various model organisms. These studies showcase the potential of morpholinos in developmental biology and gene function analysis. The efficacy of morpholino oligomers in targeting both maternal and zygotic gene functions underpins their utility in rapid gene function studies with a need for careful control measures to ensure specificity and reliability (Heasman, 2002).

Pharmacological Significance

The pharmacological landscape of morpholine and its derivatives, including potentially Morpholino(1,2,3-thiadiazol-4-yl)methanone, is vast. Morpholine's incorporation into various compounds has been motivated by its diverse pharmacological profiles. The review by Asif and Imran (2019) elaborates on the broad spectrum of pharmacological activities associated with morpholine derivatives, highlighting their role in the development of novel therapeutic agents with varied biological actions (Asif & Imran, 2019). Similarly, piperazine and morpholine analogues have been synthesized for their pharmaceutical applications, underscoring the chemical versatility and pharmacophoric potential of these scaffolds (Al-Ghorbani Mohammed et al., 2015).

Heterocyclic Chemistry

The chemistry and biological activities of 1,3,4-thiadiazoles and related heterocyclic compounds, possibly including Morpholino(1,2,3-thiadiazol-4-yl)methanone, have been extensively reviewed. These compounds exhibit a wide range of biological activities, making them of significant interest in medicinal chemistry. The analysis by Lelyukh (2019) provides insight into the pharmacological potential of 1,3,4-thiadiazole derivatives, suggesting their importance in the design of new drug-like molecules with antimicrobial, anti-inflammatory, and antitumor properties (Lelyukh, 2019).

Future Directions

The future directions for “Morpholino(1,2,3-thiadiazol-4-yl)methanone” and similar compounds could involve further investigation of their chemistry, including nucleophilic substitution, which may have an impact on the preparation of new materials . Additionally, given the wide range of biological activities exhibited by similar compounds, further exploration of their potential therapeutic applications could be a promising area of research .

Mechanism of Action

Target of Action

The primary targets of Morpholino(1,2,3-thiadiazol-4-yl)methanone are currently under investigation. It is known that many compounds with similar structures have a broad spectrum of biological activities .

Biochemical Pathways

Morpholino(1,2,3-thiadiazol-4-yl)methanone: may affect several biochemical pathways. Given the broad biological activities of similar compounds, it is likely that this compound influences multiple pathways, leading to a variety of downstream effects .

Result of Action

The molecular and cellular effects of Morpholino(1,2,3-thiadiazol-4-yl)methanone ’s action are currently under investigation. It is believed that the compound has intriguing properties and finds applications in various fields, including drug discovery, material science, and catalysis.

properties

IUPAC Name |

morpholin-4-yl(thiadiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c11-7(6-5-13-9-8-6)10-1-3-12-4-2-10/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUDGPLMUNVDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(1,2,3-thiadiazol-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2570510.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2570516.png)

![6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2570518.png)

![1-(4-methylpiperazin-1-yl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2570521.png)